molecular formula C9H6Cl2N2 B8402588 1,7-Dichloro-6-isoquinolinamine

1,7-Dichloro-6-isoquinolinamine

Cat. No.: B8402588
M. Wt: 213.06 g/mol
InChI Key: DITMKVFIDWAGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Dichloro-6-isoquinolinamine is a heterocyclic aromatic compound belonging to the isoquinoline family, characterized by a fused benzene and pyridine ring system. The molecule features chlorine substituents at positions 1 and 7 of the isoquinoline scaffold and an amine group at position 6.

Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

1,7-dichloroisoquinolin-6-amine

InChI

InChI=1S/C9H6Cl2N2/c10-7-4-6-5(3-8(7)12)1-2-13-9(6)11/h1-4H,12H2

InChI Key

DITMKVFIDWAGEN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=CC(=C(C=C21)N)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,7-Dichloro-6-isoquinolinamine with structurally related dichloro-substituted isoquinoline derivatives, based on substituent positions, inferred properties, and applications:

Compound Name CAS Number Substituents Molecular Formula Key Properties/Applications
This compound Not Available Cl at 1,7; NH2 at 6 C₉H₆Cl₂N₂ Hypothesized higher polarity due to NH2; potential bioactive candidate.
6,7-Dichloroisoquinolin-1-amine 1378259-44-9 Cl at 6,7; NH2 at 1 C₉H₆Cl₂N₂ Used in pharmaceutical synthesis; NH2 at position 1 may reduce steric hindrance compared to NH2 at 6 .
6,7-Dichloroisoquinoline 444898-81-1 Cl at 6,7 C₉H₅Cl₂N Lacks NH2 group; lower polarity; common intermediate in organic synthesis .
6,7-Dichloroquinoline-2-amine 18672-00-9 Cl at 6,7; NH2 at 2 C₉H₆Cl₂N₂ NH2 at position 2 enhances hydrogen bonding; potential antimicrobial applications .

Key Structural and Functional Differences:

  • Substituent Positions :

    • Chlorine at positions 1 and 7 (as in the target compound) vs. 6 and 7 (e.g., CAS 1378259-44-9) alters electronic effects. Cl at position 1 (adjacent to the pyridine N) may increase electron-withdrawing effects, reducing the basicity of the amine group at position 6 compared to analogs with NH2 at position 1 .
    • Amine groups at position 6 (target compound) vs. position 1 or 2 (other analogs) influence hydrogen-bonding capacity and steric interactions in biological systems.
  • Synthetic Accessibility :

    • Selective chlorination at positions 1 and 7 may pose challenges due to competing reaction pathways, whereas chlorination at adjacent positions (e.g., 6 and 7) is more common in literature .

Research Findings:

  • Pharmaceutical Potential: Analogs like 6,7-dichloroisoquinolin-1-amine (CAS 1378259-44-9) are documented as intermediates in drug development, suggesting that the target compound’s amine group could facilitate salt formation (e.g., hydrochloride) for enhanced bioavailability .
  • Biological Activity: Dichloro-substituted isoquinolines often exhibit antimicrobial or kinase-inhibitory properties. The NH2 group’s position may modulate target specificity .

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